molecular formula C14H23N3O3 B4372393 3-[(dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

3-[(dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4372393
M. Wt: 281.35 g/mol
InChI Key: KWEBFVFAVJXXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by functionalization at specific positions.

  • Formation of the Pyrazole Core

      Starting Materials: Hydrazine derivatives and 1,3-dicarbonyl compounds.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions.

  • Functionalization

      Step 1: Introduction of the methyl group at the 1-position can be achieved through alkylation using methyl iodide.

      Step 2: The carboxylic acid group at the 4-position is introduced via carboxylation reactions.

      Step 3: The dibutylamino carbonyl group is introduced through acylation reactions using dibutylamine and a suitable acylating agent like acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole core is known for its bioactivity, making it a valuable scaffold in drug discovery.

Medicine

Medicinally, compounds containing the pyrazole moiety are explored for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diethylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-[(Dimethylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-[(Dipropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[(dibutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the dibutylamino group

Properties

IUPAC Name

3-(dibutylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-6-8-17(9-7-5-2)13(18)12-11(14(19)20)10-16(3)15-12/h10H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEBFVFAVJXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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